molecular formula C10H11N3O4 B085269 1-(2,4-Dinitrophenyl)pyrrolidine CAS No. 14552-00-2

1-(2,4-Dinitrophenyl)pyrrolidine

Cat. No.: B085269
CAS No.: 14552-00-2
M. Wt: 237.21 g/mol
InChI Key: ARCUVLVHQWONDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dinitrophenyl)pyrrolidine is an organic compound with the molecular formula C10H11N3O4. It is characterized by a pyrrolidine ring attached to a 2,4-dinitrophenyl group. This compound is notable for its applications in various fields of scientific research, including chemistry and biology.

Preparation Methods

The synthesis of 1-(2,4-Dinitrophenyl)pyrrolidine typically involves the reaction of pyrrolidine with 2,4-dinitrochlorobenzene under basic conditions. The reaction proceeds via nucleophilic aromatic substitution, where the pyrrolidine nitrogen attacks the electron-deficient aromatic ring of 2,4-dinitrochlorobenzene, displacing the chlorine atom. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Chemical Reactions Analysis

1-(2,4-Dinitrophenyl)pyrrolidine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups on the aromatic ring, which make the ring more susceptible to nucleophilic attack.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield 1-(2,4-diaminophenyl)pyrrolidine.

Scientific Research Applications

1-(2,4-Dinitrophenyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the study of nucleophilic aromatic substitution reactions.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions, especially those involving nucleophilic attack on aromatic rings.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2,4-Dinitrophenyl)pyrrolidine exerts its effects is primarily through nucleophilic aromatic substitution. The electron-deficient aromatic ring, due to the presence of nitro groups, is highly reactive towards nucleophiles. This reactivity allows the compound to participate in various chemical reactions, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

1-(2,4-Dinitrophenyl)pyrrolidine can be compared to other compounds with similar structures, such as:

    1-(2,4-Dinitrophenyl)pyrazolidine: This compound also contains a 2,4-dinitrophenyl group but has a pyrazolidine ring instead of a pyrrolidine ring. It exhibits similar reactivity in nucleophilic aromatic substitution reactions.

    1-(2,4-Dinitrophenyl)-3,5-dimethyl-1H-pyrazole: This compound features a pyrazole ring and demonstrates similar chemical behavior due to the presence of the 2,4-dinitrophenyl group.

The uniqueness of this compound lies in its pyrrolidine ring, which imparts distinct steric and electronic properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research studies.

Properties

IUPAC Name

1-(2,4-dinitrophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4/c14-12(15)8-3-4-9(10(7-8)13(16)17)11-5-1-2-6-11/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCUVLVHQWONDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303449
Record name 1-(2,4-dinitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14552-00-2
Record name MLS003106475
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158373
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,4-dinitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dinitrophenyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dinitrophenyl)pyrrolidine
Reactant of Route 3
Reactant of Route 3
1-(2,4-Dinitrophenyl)pyrrolidine
Reactant of Route 4
Reactant of Route 4
1-(2,4-Dinitrophenyl)pyrrolidine
Reactant of Route 5
Reactant of Route 5
1-(2,4-Dinitrophenyl)pyrrolidine
Reactant of Route 6
Reactant of Route 6
1-(2,4-Dinitrophenyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.